molecular formula C21H22N6O4 B14919606 8-Ethyl-5-oxo-2-[4-(phenylcarbamoyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

8-Ethyl-5-oxo-2-[4-(phenylcarbamoyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B14919606
M. Wt: 422.4 g/mol
InChI Key: DZIRJROFDGMTGX-UHFFFAOYSA-N
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Description

8-Ethyl-5-oxo-2-[4-(phenylcarbamoyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a piperazine ring, a phenylcarbamoyl group, and a pyrido[2,3-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 8-Ethyl-5-oxo-2-[4-(phenylcarbamoyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Phenylcarbamoyl Group: This step involves the reaction of the intermediate compound with phenyl isocyanate or a similar reagent.

    Final Functionalization:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

8-Ethyl-5-oxo-2-[4-(phenylcarbamoyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF), catalysts, and specific temperature and pH conditions to facilitate the desired transformations.

Scientific Research Applications

8-Ethyl-5-oxo-2-[4-(phenylcarbamoyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Ethyl-5-oxo-2-[4-(phenylcarbamoyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been observed to inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

8-Ethyl-5-oxo-2-[4-(phenylcarbamoyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological characteristics.

Properties

Molecular Formula

C21H22N6O4

Molecular Weight

422.4 g/mol

IUPAC Name

8-ethyl-5-oxo-2-[4-(phenylcarbamoyl)piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C21H22N6O4/c1-2-25-13-16(19(29)30)17(28)15-12-22-20(24-18(15)25)26-8-10-27(11-9-26)21(31)23-14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3,(H,23,31)(H,29,30)

InChI Key

DZIRJROFDGMTGX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=O)NC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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